molecular formula C14H14F2N2O4 B14297767 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 119052-76-5

1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14297767
CAS No.: 119052-76-5
M. Wt: 312.27 g/mol
InChI Key: RAPDCZVBBYISGE-UHFFFAOYSA-N
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Description

1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyethylamino group, contributes to its potent antibacterial properties.

Preparation Methods

The synthesis of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps:

    Starting Material: The synthesis begins with the preparation of the quinoline core structure.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring.

    Amino Group Introduction: The hydroxyethylamino group is introduced at the 7 position through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced at the 3 position through a carboxylation reaction.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 4 position, converting it to a hydroxyl group.

    Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The antibacterial activity of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin:

    Ciprofloxacin: Similar to this compound, ciprofloxacin also inhibits DNA gyrase and topoisomerase IV. ciprofloxacin has a different substitution pattern on the quinoline ring, which affects its spectrum of activity and pharmacokinetic properties.

    Levofloxacin: Levofloxacin is another quinolone antibiotic with a similar mechanism of action. It differs in its stereochemistry and specific substituents on the quinoline ring, which influence its antibacterial potency and spectrum of activity.

The unique combination of fluorine atoms and the hydroxyethylamino group in this compound contributes to its distinct antibacterial properties and makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

119052-76-5

Molecular Formula

C14H14F2N2O4

Molecular Weight

312.27 g/mol

IUPAC Name

1-ethyl-6,8-difluoro-7-(2-hydroxyethylamino)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H14F2N2O4/c1-2-18-6-8(14(21)22)13(20)7-5-9(15)11(17-3-4-19)10(16)12(7)18/h5-6,17,19H,2-4H2,1H3,(H,21,22)

InChI Key

RAPDCZVBBYISGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCO)F)C(=O)O

Origin of Product

United States

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